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  • Product: Ethyl 3-Amino-5-bromoisonicotinate
  • CAS: 1257535-56-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 3-amino-5-bromoisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Ethyl 3-amino-5-bromoisonicotinate is a highly functionalized pyridine derivative that serves as a critical and versatile building block in medicinal and agrochemical research. Its strategic arrangemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Ethyl 3-amino-5-bromoisonicotinate is a highly functionalized pyridine derivative that serves as a critical and versatile building block in medicinal and agrochemical research. Its strategic arrangement of an amino group, a bromine atom, and an ethyl ester on the isonicotinate core provides three distinct points for chemical modification. This allows for the systematic construction of complex molecular architectures and diverse compound libraries. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and its significant applications as a synthetic intermediate in the development of novel therapeutic agents and crop protection chemicals.

Chemical Identity and Molecular Structure

Nomenclature and Identifiers
  • Systematic IUPAC Name: Ethyl 3-amino-5-bromopyridine-4-carboxylate

  • Common Name: Ethyl 3-amino-5-bromoisonicotinate

  • CAS Number: While the specific CAS number for the ethyl ester is not consistently cited across major databases, the corresponding carboxylic acid, 3-amino-5-bromopyridine-4-carboxylic acid, is registered under CAS Number 1256806-39-9[1]. The methyl ester analog is registered as CAS 1072448-08-8[2]. The ethyl ester is typically sourced from specialty chemical suppliers.

  • Molecular Formula: C₈H₉BrN₂O₂

  • Molecular Weight: 245.07 g/mol

Structural Elucidation

Ethyl 3-amino-5-bromoisonicotinate is a substituted pyridine ring. The "isonicotinate" designation indicates that the ethyl carboxylate group is at the C4 position. The substituents are located as follows: an amino (-NH₂) group at C3 and a bromine (-Br) atom at C5. This specific arrangement of electron-donating (amino) and electron-withdrawing/leaving (bromo, ester) groups dictates its unique reactivity profile.

Physicochemical and Spectroscopic Properties

Direct experimental data for this specific compound is sparse in peer-reviewed literature; however, its properties can be reliably predicted based on its structural analogs.

Physical Properties

The properties of the core scaffold and related esters suggest the following characteristics.

PropertyPredicted Value / ObservationRationale / Reference
Appearance White to light brown or yellow solidThe parent compound, 3-amino-5-bromopyridine, is a yellow to light brown crystalline powder[3]. Related esters are also typically solids.
Melting Point Not determined; likely > 60 °CThe parent amine melts at 63-69 °C. Esterification would likely alter the crystal packing, but it is expected to remain a solid at room temperature[4].
Solubility Soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.The polar functional groups (amino, ester) and the aromatic ring promote solubility in a range of organic solvents.
Storage Store in a cool, dry place, away from light. Recommended storage at refrigerator temperatures (2-8°C).This is a standard practice for functionalized aromatic amines to prevent degradation.
Predicted Spectroscopic Profile

The structural features of the molecule allow for a clear prediction of its spectroscopic signatures.

  • ¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals.

    • Ethyl Ester Protons: A triplet at ~1.3-1.4 ppm (3H, -CH₃) and a quartet at ~4.3-4.4 ppm (2H, -CH₂-). The quartet is shifted downfield due to the adjacent oxygen atom[5].

    • Pyridine Ring Protons: Two singlets in the aromatic region. The proton at C2 (~8.0-8.2 ppm) and the proton at C6 (~8.3-8.5 ppm) are not adjacent and thus appear as sharp singlets.

    • Amino Protons: A broad singlet at ~5.0-6.0 ppm (2H, -NH₂), which can vary in chemical shift and may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum should display all 8 unique carbon atoms.

    • Ethyl Ester Carbons: ~14 ppm (-CH₃) and ~61 ppm (-CH₂-).

    • Carbonyl Carbon: ~165-170 ppm (C=O).

    • Pyridine Ring Carbons: Four signals in the aromatic region (~110-160 ppm). The carbons attached to bromine (C5) and the amino group (C3) will be significantly influenced by these substituents.

  • FT-IR (Infrared) Spectroscopy: Key vibrational frequencies are expected.

    • N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl.

    • C=C / C=N Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: Typically found in the lower frequency region (500-650 cm⁻¹).

Synthesis and Purification

The synthesis of Ethyl 3-amino-5-bromoisonicotinate can be approached via several logical pathways. A common and effective strategy involves the selective bromination of an accessible aminopyridine precursor.

Retrosynthetic Analysis and Rationale

A practical approach starts from commercially available ethyl 3-aminoisonicotinate. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions (C2, C4, C6). However, with the C4 position blocked, bromination is directed to the C2 and C6 positions. Selective bromination at the C5 position is not feasible on this precursor.

A more robust strategy begins with a precursor where the positions are correctly set, such as 3-amino-5-bromopyridine, followed by functionalization at C4. However, the most direct literature-supported methods often involve the bromination of a pre-existing pyridine ester.

The protocol below outlines a well-established method for the bromination of an aminonicotinate derivative, which is analogous to the synthesis of the target isonicotinate. The choice of N-bromosuccinimide (NBS) as the brominating agent is critical; it is a reliable source of electrophilic bromine that offers better control and selectivity compared to harsher reagents like liquid bromine (Br₂), thereby minimizing the formation of dibrominated byproducts[6][7].

Detailed Experimental Protocol: Synthesis via Bromination

This protocol is adapted from established procedures for the bromination of related aminopyridine esters.

Step 1: Bromination of Ethyl 3-aminoisonicotinate

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 3-aminoisonicotinate (1.0 eq.) in a suitable anhydrous solvent like Tetrahydrofuran (THF) or Acetonitrile (10 mL per gram of starting material).

  • Reaction Setup: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it dropwise to the cooled reaction mixture over 30 minutes.

    • Causality Insight: Adding NBS slowly at a low temperature is crucial to control the exothermicity of the reaction and to prevent over-bromination, which can occur as a side reaction[6]. The amino group strongly activates the ring, making it susceptible to multiple substitutions if conditions are not carefully managed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained is typically a solid that can be purified by one of the following methods:

  • Column Chromatography: This is the most effective method for removing any unreacted starting material or byproducts. A silica gel column with a gradient elution system of petroleum ether and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is generally effective[8].

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can yield highly pure crystalline material.

The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Bromination cluster_purification Purification cluster_product Final Product start Ethyl 3-aminoisonicotinate reagents 1. N-Bromosuccinimide (NBS) 2. Anhydrous THF, 0°C to RT start->reagents Step 1 workup Aqueous NaHCO₃ Quench Ethyl Acetate Extraction reagents->workup Step 2 purify Silica Gel Chromatography (Petroleum Ether / Ethyl Acetate) workup->purify Step 3 product Ethyl 3-amino-5-bromoisonicotinate purify->product Step 4

Caption: Synthetic workflow for Ethyl 3-amino-5-bromoisonicotinate.

Chemical Reactivity and Applications in Medicinal Chemistry

The utility of Ethyl 3-amino-5-bromoisonicotinate stems from its three distinct functional groups, which can be selectively modified to build molecular complexity. It is a privileged scaffold in drug discovery programs[9].

Core Reactivity Profile
  • The Amino Group (-NH₂): As a nucleophile, it readily undergoes acylation, alkylation, sulfonylation, and reductive amination. This site is often used to introduce side chains that can interact with biological targets or modulate the compound's physicochemical properties.

  • The Bromo Group (-Br): Positioned on an electron-deficient pyridine ring, this bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C (e.g., Suzuki, Stille), C-N (e.g., Buchwald-Hartwig), and C-O bonds, providing a powerful tool for molecular diversification[8][9].

  • The Ethyl Ester (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.

Role as a Synthetic Intermediate

This compound is rarely the final active molecule but rather a key intermediate. Its derivatives are widely explored for various therapeutic applications:

  • Oncology: The 3-aminopyridine scaffold is a core component of many kinase inhibitors, which are crucial in cancer therapy for blocking aberrant cell signaling pathways[6][9].

  • Neurological Disorders: Derivatives have been investigated for treating various central nervous system conditions[3].

  • Agrochemicals: The scaffold is used to develop novel and effective herbicides, fungicides, and insecticides by creating derivatives that target specific biological pathways in pests and weeds[3][8].

Key Derivatization Reactions

G cluster_amino N-Functionalization cluster_bromo C5 Cross-Coupling cluster_ester Ester Modification main Ethyl 3-amino-5-bromoisonicotinate n_acyl N-Acyl Derivative main->n_acyl Acyl Chloride, Base n_alkyl N-Alkyl Derivative main->n_alkyl Alkyl Halide, Base suzuki C-C Bond Formation (Bi-aryl Compound) main->suzuki Boronic Acid, Pd Catalyst, Base (Suzuki Coupling) buchwald C-N Bond Formation (Aryl Amine) main->buchwald Amine, Pd Catalyst, Base (Buchwald-Hartwig) hydrolysis Carboxylic Acid main->hydrolysis LiOH or NaOH amide Amide Derivative hydrolysis->amide Amine, Coupling Agent

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Exploratory

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 3-amino-5-bromoisonicotinate

Introduction: The Crucial Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the precise determination of molecular structure. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the precise determination of molecular structure. For drug development professionals and researchers, NMR provides critical insights into the connectivity and chemical environment of atoms within a molecule. In the context of Ethyl 3-amino-5-bromoisonicotinate, NMR is indispensable for confirming the substitution pattern on the isonicotinate ring, a feature that profoundly influences the molecule's chemical reactivity and biological activity.

The predictive analysis herein is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents on the pyridine ring. By examining the ¹H and ¹³C NMR data of closely related compounds, we can confidently assign the expected spectral features of Ethyl 3-amino-5-bromoisonicotinate.

Predicted NMR Spectra of Ethyl 3-amino-5-bromoisonicotinate

The structure of Ethyl 3-amino-5-bromoisonicotinate, with its distinct electronic environments for each proton and carbon, gives rise to a predictable and interpretable NMR spectrum. The electron-donating amino group and the electron-withdrawing bromo and ethyl carboxylate groups exert significant influence on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the two aromatic protons on the pyridine ring, the protons of the ethyl ester, and the protons of the amino group. The chemical shifts are predicted based on data from similar aminobromopyridine derivatives.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.1Doublet~2.01H
H-6~7.8Doublet~2.01H
-NH₂~5.0-6.0Broad Singlet-2H
-OCH₂CH₃~4.3Quartet~7.12H
-OCH₂CH₃~1.3Triplet~7.13H

Predicted in a non-polar solvent like CDCl₃. Solvent effects can cause significant variations in chemical shifts, particularly for the NH₂ protons.[3][4]

Rationale for Predictions:

  • Aromatic Protons (H-2 and H-6): The protons at the 2 and 6 positions of the pyridine ring are expected to appear as doublets due to meta-coupling with each other. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group at position 4 will deshield these protons, shifting them downfield. The H-2 proton is anticipated to be slightly more downfield than H-6 due to the proximity of the nitrogen and the deshielding effect of the bromine atom at the meta position.

  • Amino Protons (-NH₂): The chemical shift of the amino protons is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene (-OCH₂-) protons will appear as a quartet due to coupling with the three methyl (-CH₃) protons. The methyl protons will appear as a triplet due to coupling with the two methylene protons. This classic ethyl group pattern is a reliable indicator in the spectrum.[5]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution in the pyridine ring.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~165
C-2~148
C-3~145
C-4~122
C-5~118
C-6~142
-OCH₂CH₃~61
-OCH₂CH₃~14

Predicted in a non-polar solvent like CDCl₃.

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon bearing the amino group (C-3) is expected to be significantly shielded compared to an unsubstituted pyridine. Conversely, the carbon attached to the bromine atom (C-5) will be deshielded. The positions of C-2 and C-6 are influenced by the ring nitrogen, while C-4 is affected by the ester group. These predictions are based on substituent effects in pyridine systems.[9][10]

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is directly attached to an electronegative oxygen atom and will be more downfield than the terminal methyl carbon (-CH₃).

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of Ethyl 3-amino-5-bromoisonicotinate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified Ethyl 3-amino-5-bromoisonicotinate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can impact chemical shifts, so consistency is key.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • (Optional but recommended for unambiguous assignment) Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[11]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the internal standard (TMS).

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

Caption: Molecular structure of Ethyl 3-amino-5-bromoisonicotinate with key protons labeled.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard mix Homogenize Solution standard->mix setup Spectrometer Setup & Tuning mix->setup H1_acq Acquire ¹H NMR Spectrum setup->H1_acq C13_acq Acquire ¹³C NMR Spectrum H1_acq->C13_acq TwoD_acq Acquire 2D NMR (Optional) C13_acq->TwoD_acq ft Fourier Transform TwoD_acq->ft phase Phase & Baseline Correction ft->phase integrate Integrate ¹H Signals phase->integrate reference Reference to TMS integrate->reference assign Assign Signals reference->assign

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Foundational

Solubility profile of Ethyl 3-amino-5-bromoisonicotinate in organic solvents

An in-depth technical analysis of the solubility profile and solvent-mediated behavior of Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0). Executive Summary Ethyl 3-amino-5-bromoisonicotinate is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile and solvent-mediated behavior of Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0).

Executive Summary

Ethyl 3-amino-5-bromoisonicotinate is a highly functionalized pyridine building block extensively utilized in the combinatorial synthesis of pharmaceutical libraries and complex agrochemicals [1]. The strategic placement of orthogonal functional groups—an amino group, a bromine atom, and an ethyl ester—on a pyridine core presents a unique solvation challenge. Understanding its solubility profile is not merely a matter of physical characterization; it is a critical prerequisite for designing scalable cross-coupling reactions, selective functionalizations, and high-yield crystallization processes. This guide provides a comprehensive analysis of its solubility behavior, grounded in thermodynamic principles and empirical high-throughput screening methodologies.

Molecular Descriptors & The Causality of Solvation

The solubility of Ethyl 3-amino-5-bromoisonicotinate is dictated by the competing intermolecular forces generated by its diverse functional groups. As a Senior Application Scientist, it is crucial to look beyond "like dissolves like" and analyze the specific thermodynamic contributions of the molecule's architecture:

  • Pyridine Core: Provides baseline aromaticity and π−π stacking capabilities. However, the electron-withdrawing nature of the C4-ester and C5-bromo groups significantly depletes the electron density of the pyridine ring, rendering the ring nitrogen less basic (lower pKa) than unsubstituted pyridine [2]. Consequently, it is less prone to protonation in mildly acidic organic solvents.

  • C3-Amino Group (-NH₂): Acts as both a strong hydrogen-bond (H-bond) donor and acceptor. In the solid state, this group forms a robust intermolecular H-bond network, increasing the crystal lattice energy. Solvents must possess sufficient polarity or H-bond accepting capacity to disrupt this lattice.

  • C4-Ethyl Ester (-COOCH₂CH₃): Functions as an H-bond acceptor while introducing a degree of aliphatic lipophilicity via the ethyl chain, slightly enhancing solubility in less polar media compared to the corresponding carboxylic acid.

  • C5-Bromo Substituent (-Br): A heavy, highly polarizable atom that increases the molecule's overall lipophilicity (logP) and dispersion forces, driving solubility in halogenated and ethereal solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of complex intermediates, process chemists rely on the Hansen Solubility Parameters (HSP) framework [3]. HSP divides the total cohesive energy of a liquid or solid into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): Driven by the polarizable bromine atom and the aromatic π -system.

  • Polar Forces ( δP​ ): Elevated by the inherent dipole moment of the pyridine nitrogen and the ester carbonyl.

  • Hydrogen Bonding ( δH​ ): Moderated primarily by the primary amine.

For Ethyl 3-amino-5-bromoisonicotinate to dissolve, the three-dimensional HSP vector of the chosen solvent must fall within the specific interaction radius (HSP sphere) of the solute. Solvents like Dimethylformamide (DMF) align perfectly with the molecule's high δP​ and δH​ requirements, whereas aliphatic hydrocarbons fall entirely outside this sphere.

Empirical Solubility Profile in Organic Solvents

The quantitative data below summarizes the expected solubility profile of Ethyl 3-amino-5-bromoisonicotinate across various solvent classes at 25°C. This data dictates the boundaries of process design.

Solvent ClassRepresentative SolventEstimated Solubility (25°C)Primary Solvation Mechanism
Polar Aprotic DMF, DMSO, NMP> 100 mg/mLStrong dipole-dipole alignment; excellent H-bond acceptors for the C3-amine.
Chlorinated Dichloromethane (DCM)50 - 100 mg/mLHigh polarizability ( δD​ ) perfectly matches the C5-bromo substituent.
Ethereal THF, 2-MeTHF30 - 80 mg/mLModerate polarity; coordinates effectively with both the ester and amine groups.
Polar Protic Methanol, Ethanol10 - 40 mg/mLH-bonding competes with the crystal lattice, but lipophilic groups limit capacity.
Non-Polar Heptane, Hexane< 1 mg/mLInsufficient polarity to disrupt the crystal lattice; acts as an ideal antisolvent.

High-Throughput Solubility Screening Protocol

To empirically validate the solubility profile for process scale-up, a self-validating High-Throughput Screening (HTS) workflow is employed [4]. This protocol ensures that the data collected represents true thermodynamic equilibrium rather than kinetic artifacts.

Step-by-Step Methodology:
  • Solid Dosing: Dispense precisely 10.0 mg of crystalline Ethyl 3-amino-5-bromoisonicotinate into each well of a 96-well glass vial plate.

  • Solvent Addition: Utilize an automated liquid handler to dispense 500 µL of target solvents (neat and binary mixtures) into the respective wells.

  • Thermal Cycling (Critical Step): Seal the plate and subject it to a thermal cycle: Heat to 50°C for 2 hours with orbital shaking, then cool to 25°C at a controlled rate of 0.1°C/min, followed by an isothermal hold for 12 hours.

    • Causality: Dissolving compounds at a static room temperature often leads to incomplete dissolution or kinetic trapping. Thermal cycling provides the activation energy necessary to break transient supersaturation, ensuring the final concentration reflects the true thermodynamic solubility limit.

  • Phase Separation: Centrifuge the plate at 3000 rpm for 15 minutes.

    • Causality: Incomplete separation of sub-micron particulates will artificially inflate downstream UV absorbance readings. Centrifugation forces these particulates into a dense pellet, yielding a clarified supernatant.

  • Quantitation: Transfer a 10 µL aliquot of the supernatant, dilute with the HPLC mobile phase, and analyze via UPLC-UV against a multi-point calibration curve.

  • Solid-State Validation: Recover the residual solid pellet and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: This makes the protocol a self-validating system. If the PXRD pattern of the recovered solid differs from the input material, it indicates the formation of a solvate or a polymorph transition, meaning the measured solubility applies to the new crystal form, not the original API intermediate.

HTS_Workflow A Compound Dispensing (Solid Dosing) B Solvent Addition (Automated Handling) A->B C Thermal Cycling (Thermodynamic Equilibration) B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (UPLC-UV Quantitation) D->E F Data Validation (PXRD of Residual Solids) E->F

High-throughput solubility screening workflow for organic intermediates.

Downstream Applications: Solvent Selection for Functionalization

The solubility data directly dictates the reaction engineering for downstream functionalization of the pyridine ring [5].

  • Buchwald-Hartwig Amination (C5-Bromo Position): Requires complete dissolution to facilitate the oxidative addition of the palladium catalyst. Ethereal solvents like 1,4-Dioxane or THF are optimal here, as they provide sufficient solubility (30-80 mg/mL) while remaining inert to the highly reactive catalytic species.

  • SNAr or Saponification (C4-Ester): Often utilizes polar aprotic solvents (DMF/DMSO). The high solubility (>100 mg/mL) ensures a homogeneous reaction mixture, while the high dielectric constant of the solvent stabilizes the polar transition states inherent to nucleophilic aromatic substitution.

  • Purification via Crystallization: The stark contrast in solubility between 2-MeTHF (a strong solvent) and Heptane (a strong antisolvent) makes this binary system ideal for cooling/antisolvent crystallization. The intermediate can be dissolved in minimal 2-MeTHF, followed by the controlled addition of Heptane to drive high-yielding precipitation while purging related impurities.

Solvent_Logic Solvent Candidate Solvent PolarAprotic Polar Aprotic (e.g., DMF) High Solubility Solvent->PolarAprotic Ethereal Ethereal (e.g., THF) Moderate Solubility Solvent->Ethereal NonPolar Non-Polar (e.g., Heptane) Poor Solubility Solvent->NonPolar SNAr SNAr / Saponification (Stabilizes Transition State) PolarAprotic->SNAr Coupling Cross-Coupling (Facilitates Catalysis) Ethereal->Coupling Cryst Antisolvent Crystallization (Drives Precipitation) NonPolar->Cryst

Logical decision matrix for solvent selection based on solubility profile.

References

  • Wikipedia Contributors. Pyridine: Chemical Properties and Reactivity. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at:[Link]

  • Da Vià, L., et al. Enabling Data-Driven Solubility Modeling at GSK: Enhancing Purge Predictions for Mutagenic Impurities. Organic Process Research & Development (2024). Available at:[Link]

  • Duncton, M. A. J., et al. Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society (2013). Available at:[Link]

Protocols & Analytical Methods

Method

Ethyl 3-amino-5-bromoisonicotinate as a pharmaceutical intermediate

Application Note: Ethyl 3-amino-5-bromoisonicotinate as a Privileged Scaffold in Kinase Inhibitor Discovery Strategic Significance in Medicinal Chemistry The development of small-molecule ATP-competitive kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 3-amino-5-bromoisonicotinate as a Privileged Scaffold in Kinase Inhibitor Discovery

Strategic Significance in Medicinal Chemistry

The development of small-molecule ATP-competitive kinase inhibitors relies heavily on the precise spatial arrangement of hydrogen bond donors and acceptors to interact with the kinase hinge region. Ethyl 3-amino-5-bromoisonicotinate (CAS 1257535-56-0) has emerged as a highly privileged, polyfunctionalized pyridine building block for this purpose[1]. Featuring an orthogonal reactivity profile—an amino group at C3, an ester at C4, and a bromine atom at C5—this intermediate serves as a central hub for generating fused bicyclic pharmacophores such as pyrido[3,4-d]pyrimidines, azaindoles, and 1,5-naphthyridines[2].

Expert Insight: The selection of an ethyl ester over a free carboxylic acid or methyl ester is a deliberate design choice. The ethyl ester enhances solubility in organic solvents during late-stage cross-coupling and exhibits superior stability against premature saponification under mildly basic conditions, preventing the formation of intractable zwitterionic pyridine-carboxylates during aqueous workup.

Physicochemical Profiling

Accurate characterization of the intermediate ensures reproducible downstream synthesis. Below are the verified physicochemical parameters of Ethyl 3-amino-5-bromoisonicotinate[3].

ParameterSpecification
Chemical Name Ethyl 3-amino-5-bromoisonicotinate
CAS Number 1257535-56-0
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Purity Standard ≥ 98% (typically validated via HPLC/LC-MS)
Structural Features C3-NH2 (Nucleophile), C4-COOEt (Electrophile), C5-Br (Cross-coupling handle)

Synthetic Divergence & Workflow

The strategic positioning of the functional groups enables divergent synthesis. The ortho-relationship between the C3-amine and C4-ester is primed for cyclocondensation, while the C5-bromo provides a highly activated handle for transition-metal-catalyzed cross-couplings.

G A Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0) B Pyrido[3,4-d]pyrimidines (Kinase Hinge Binders) A->B Formamidine acetate Cyclocondensation C Azaindoles (PPI Modulators) A->C Sonogashira coupling + Cyclization D 1,5-Naphthyridines (Anti-infective Cores) A->D Friedländer synthesis

Fig 1. Divergent synthetic utility of Ethyl 3-amino-5-bromoisonicotinate in drug discovery.

Experimental Protocols

Protocol A: Cyclocondensation to 8-Bromopyrido[3,4-d]pyrimidin-4(3H)-one

Causality & Design: This protocol utilizes formamidine acetate, which acts dually as the C2 carbon source and the nitrogen source for the pyrimidine ring. 2-Methoxyethanol is selected as the solvent because its high boiling point (124 °C) provides the necessary thermal energy to drive the initial amidine formation and subsequent intramolecular cyclization, while maintaining the solubility of the polar intermediates.

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-amino-5-bromoisonicotinate (1.0 eq, 5.0 mmol) in 25 mL of anhydrous 2-methoxyethanol.

  • Reagent Addition: Add formamidine acetate (5.0 eq, 25.0 mmol) in one portion. The large excess is required to compensate for the thermal decomposition of formamidine acetate into volatile ammonia and carbon monoxide at elevated temperatures.

  • Thermal Activation: Heat the reaction mixture to 120 °C under an inert nitrogen atmosphere. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The target mass for the cyclized product (C7H4BrN3O) is [M+H]+ = 226.0 / 228.0 (1:1 isotopic pattern).

  • Workup & Isolation (Self-Validating Step): Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. The cyclized product will precipitate due to its highly crystalline, planar nature. Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (10 mL), and dry under vacuum at 50 °C to afford the pure scaffold.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: Functionalizing the C5 position is notoriously challenging due to the steric bulk of the adjacent C4-ester. To overcome this, Pd(dppf)Cl2 is utilized; its large bite angle facilitates the reductive elimination step. Potassium carbonate (K2CO3) is chosen as the base to provide sufficient basicity for transmetalation without triggering the hydrolysis of the ethyl ester, which would otherwise occur with stronger bases like NaOH[4].

G Start C5-Bromo Functionalization (Suzuki-Miyaura) Cat Select Pd Catalyst Start->Cat Base Select Base Start->Base Solvent Select Solvent Start->Solvent Pd1 Pd(dppf)Cl2 (Overcomes Steric Hindrance) Cat->Pd1 Base1 K2CO3 / Cs2CO3 (Prevents Ester Hydrolysis) Base->Base1 Sol1 1,4-Dioxane/H2O (Optimal Miscibility) Solvent->Sol1

Fig 2. Logical parameter selection for Suzuki-Miyaura coupling at the sterically hindered C5 position.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine Ethyl 3-amino-5-bromoisonicotinate (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq, 1.2 mmol), and K2CO3 (2.5 eq, 2.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). The water is essential for dissolving the base and activating the boronic acid to the reactive boronate species.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq, 5 mol%). Purge the vessel with nitrogen for 5 minutes.

  • Reaction Execution: Heat the mixture to 90 °C for 4–6 hours.

  • Palladium Scavenging & Isolation: Cool to room temperature. Add a palladium scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour to remove heavy metal impurities—a critical step for pharmaceutical intermediates. Filter through a pad of Celite, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the causal relationship between reaction parameters and yield during the optimization of the C5 functionalization.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O9035%Low yield; PPh3 ligand lacks the bite angle needed for the sterically hindered C5 position.
Pd(dppf)Cl2 (5 mol%)NaOH1,4-Dioxane/H2O9042%Significant ester hydrolysis observed due to the strong base.
Pd(dppf)Cl2 (5 mol%) K2CO3 1,4-Dioxane/H2O 90 88% Optimal; large bite angle overcomes steric bulk, mild base preserves the ethyl ester.

References

  • Benchchem.Ethyl 3-Amino-5-bromoisonicotinate | CAS 1257535-56-0.
  • BLD Pharm.13959-01-8 | Ethyl 3-bromoisonicotinate.
  • ChemicalBook.3-氨基-5-溴异氰尿酸乙酯CAS#: 1257535-56-0.
  • Benchchem.Ethyl 3-Amino-5-bromoisonicotinate Applications & Kinase Pathways.

Sources

Application

Preparation of substituted pyridines from Ethyl 3-amino-5-bromoisonicotinate

Application Note: Advanced Synthesis of Substituted Pyridines from Ethyl 3-amino-5-bromoisonicotinate Executive Summary Ethyl 3-amino-5-bromoisonicotinate (CAS 1257535-56-0) is a highly functionalized, versatile heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Substituted Pyridines from Ethyl 3-amino-5-bromoisonicotinate

Executive Summary

Ethyl 3-amino-5-bromoisonicotinate (CAS 1257535-56-0) is a highly functionalized, versatile heterocyclic building block extensively utilized in modern drug discovery and organic synthesis. Featuring three distinct, orthogonally reactive sites—a C3 primary amine, a C4 ethyl ester, and a C5 bromine atom—this scaffold enables the rapid generation of complex poly-substituted pyridines and fused heteroaromatics[1]. This application note details the mechanistic rationale, optimization data, and self-validating experimental protocols for functionalizing this scaffold, with a specific focus on its application in synthesizing Somatostatin Receptor Subtype 2 (SSTR2) agonists[2].

Scaffold Analysis & Mechanistic Rationale

The synthetic utility of ethyl 3-amino-5-bromoisonicotinate lies in the precise electronic and steric interplay of its substituents. A deep understanding of these properties is required to prevent side reactions and catalyst degradation during functionalization:

  • C5 Bromine (Electrophilic Core): The electron-deficient nature of the pyridine ring accelerates oxidative addition by low-valent palladium species[3]. However, the adjacent C4 ester introduces significant steric bulk, and the basic pyridine nitrogen can competitively coordinate (poison) the palladium catalyst. Therefore, bidentate ligands with large bite angles (e.g., dppf) are required to force the reductive elimination step and prevent protodehalogenation[4].

  • C3 Amine (Nucleophilic Core): The primary amine is deactivated by the electron-withdrawing nature of the pyridine ring and the ortho-ester group. Consequently, standard amidation requires highly reactive electrophiles (e.g., acyl chlorides) or prolonged heating in the presence of non-nucleophilic bases[5].

  • C4 Ester (Sterically Hindered Electrophile): Flanked by the C3 amine and C5 bromine, the ethyl ester is highly sterically shielded. Direct amidation with primary amines fails under standard conditions. To overcome this, we employ a Weinreb-type amidation using trimethylaluminum (AlMe 3​ ) to generate a highly nucleophilic aluminum-amide complex that readily attacks the hindered carbonyl.

Divergent Synthetic Pathways

The orthogonal reactivity of the scaffold allows for divergent parallel synthesis, a critical requirement in structure-activity relationship (SAR) campaigns.

G SM Ethyl 3-amino-5-bromoisonicotinate (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling (C5) SM->Suzuki Pd cat., Boronic Acids Amidation N-Acylation / Amidation (C3 Amine) SM->Amidation Acyl Chlorides, Base Saponification Ester Hydrolysis (C4 Ester) SM->Saponification LiOH or NaOH Cyclization Annulation to Pyrido[3,4-d]pyrimidines SM->Cyclization Formamidine / Heat

Divergent synthetic pathways from the Ethyl 3-amino-5-bromoisonicotinate scaffold.

Workflow Case Study: Synthesis of SSTR2 Agonists

In the development of orally bioavailable SSTR2 agonists, researchers utilized ethyl 3-amino-5-bromoisonicotinate as the central core. The workflow involves a sequential C3-acylation, C5-Suzuki coupling, and C4-amidation.

Workflow Step1 Ethyl 3-amino-5-bromoisonicotinate Step2 N-Acylation (C3) with 3-chloro-4-fluorobenzoyl chloride Step1->Step2 Pyridine, DCM Step3 Suzuki Coupling (C5) with 3,5-dimethylphenylboronic acid Step2->Step3 Pd(dppf)Cl2, Na2CO3, Heat Step4 Ester Amidation (C4) with tert-butyl N-(2-aminoethyl)carbamate Step3->Step4 Trimethylaluminium, Toluene Step5 Boc Deprotection (HCl / EtOAc) Step4->Step5 Acidic Cleavage Step6 SSTR2 Agonist (Substituted Pyridine) Step5->Step6 Isolation

Step-by-step synthetic workflow for generating SSTR2 agonists.

Quantitative Data: Optimization of C5 Suzuki-Miyaura Coupling

To establish a robust protocol for the C5 functionalization, a catalyst screening was performed. The data below demonstrates the necessity of the Pd(dppf)Cl 2​ system for this specific sterically hindered, electron-deficient scaffold.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O9035Sluggish oxidative addition; significant protodehalogenation observed.
Pd(OAc) 2​ , SPhosK 3​ PO 4​ Toluene/H 2​ O10062Improved conversion; trace ester hydrolysis detected due to strong base.
Pd(dppf)Cl 2​ Na 2​ CO 3​ 1,4-Dioxane/H 2​ O 90 88 Clean conversion; large bite angle facilitates reductive elimination.
Pd 2​ (dba) 3​ , XPhosCs 2​ CO 3​ 1,4-Dioxane10075Good yield but higher catalyst loading required; trace background degradation.

Table 1: Optimization parameters for the Suzuki-Miyaura cross-coupling of ethyl 3-amino-5-bromoisonicotinate with 3,5-dimethylphenylboronic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and trustworthiness.

Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling

Objective: Introduction of the 3,5-dimethylphenyl moiety at the C5 position.

  • Preparation: In an oven-dried Schlenk flask, charge ethyl 3-amino-5-bromoisonicotinate (1.0 eq, 10 mmol), 3,5-dimethylphenylboronic acid (1.2 eq, 12 mmol), and Na 2​ CO 3​ (2.0 eq, 20 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq, 0.5 mmol). Purge the flask with argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL MeCN, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak (m/z 245/247 [M+H] + ) is <2% relative to the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the coupled product.

Protocol B: C3 Amine Acylation

Objective: Formation of the C3 amide using 3-chloro-4-fluorobenzoyl chloride.

  • Preparation: Dissolve the C5-substituted intermediate (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 eq, 12.5 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add 3-chloro-4-fluorobenzoyl chloride (1.1 eq, 5.5 mmol) dropwise over 10 minutes to manage the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: Complete consumption of the fluorescent starting material spot under 254 nm UV light indicates successful acylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with 1N HCl (20 mL) to remove residual pyridine, dry over MgSO 4​ , and concentrate.

Protocol C: C4 Ester Direct Amidation (Weinreb-Type)

Objective: Conversion of the sterically hindered C4 ethyl ester to an amide using tert-butyl N-(2-aminoethyl)carbamate. Safety Note: Trimethylaluminum (AlMe 3​ ) is highly pyrophoric. This procedure MUST be conducted under strictly anhydrous conditions using a Schlenk line.

  • Amine Activation: In a flame-dried flask, dissolve tert-butyl N-(2-aminoethyl)carbamate (2.0 eq, 8 mmol) in anhydrous toluene (15 mL). Cool to 0 °C.

  • AlMe 3​ Addition: Slowly add AlMe 3​ (2.0 eq, 8 mmol, 2.0 M solution in toluene) dropwise. Stir at 0 °C for 30 minutes to pre-form the highly reactive aluminum-amide complex.

  • Substrate Addition: Add a solution of the C3/C5-disubstituted ethyl isonicotinate intermediate (1.0 eq, 4 mmol) in anhydrous toluene (10 mL).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • IPC: Analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the ester mass and the appearance of the desired amide mass.

  • Workup: Cool to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate, 20 mL) to break up the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.

  • Isolation: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate for subsequent Boc-deprotection.

References

  • National Institutes of Health (NIH). "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." PMC. Available at:[Link]

  • American Chemical Society (ACS). "The Discovery and Chemical Development of BMS-919373: A Selective IKur Inhibitor." ACS Publications. Available at: [Link]

  • Google Patents. "Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes (US20150232478A1)." United States Patent and Trademark Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for Ethyl 3-amino-5-bromoisonicotinate Synthesis

Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0) is a highly valuable, densely functionalized pyridine building block used in pharmaceutical development. However, its synthesis is notoriously prone to regioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0) is a highly valuable, densely functionalized pyridine building block used in pharmaceutical development. However, its synthesis is notoriously prone to regioselectivity failures if the fundamental electronic properties of the pyridine ring are ignored.

This technical guide provides a self-validating, optimized protocol designed to bypass common synthetic traps, explaining the causality behind the chemistry to ensure reproducible, high-yield results.

Mechanistic Pathway & Regioselectivity Analysis

Many researchers attempt to synthesize this compound via direct electrophilic bromination (e.g., using NBS or Br₂) of ethyl 3-aminoisonicotinate. This approach fundamentally fails. The amino (-NH₂) group is a powerful ortho/para-directing group. In the pyridine system, it overwhelmingly directs electrophiles to the adjacent 2-position or the para 6-position [1]. Because the target 5-bromo isomer requires a meta relationship between the amino and bromo groups, direct bromination yields the incorrect regioisomers.

To achieve the correct regiochemistry, the synthesis must be completely re-routed. The most reliable, self-validating system utilizes a symmetrical precursor—ethyl 3,5-dibromoisonicotinate —followed by a controlled, palladium-catalyzed Buchwald-Hartwig mono-amination using an ammonia surrogate [2].

SynthesisWorkflow A Ethyl 3-aminoisonicotinate (Incorrect Starting Material) B Direct Bromination (NBS or Br2) A->B C Ethyl 2-bromo-5-aminoisonicotinate (Wrong Regioisomer!) B->C Ortho/Para Directing Effect D Ethyl 3,5-dibromoisonicotinate (Optimized Starting Material) E Pd-Catalyzed Mono-amination (Pd2(dba)3, BINAP, Ph2C=NH) D->E F Imine Intermediate (Ethyl 3-bromo-5-(diphenylmethyleneamino)isonicotinate) E->F 1.05 eq Imine, 80°C G Mild Acidic Hydrolysis (1M HCl, THF, 25°C) F->G H Ethyl 3-amino-5-bromoisonicotinate (Target Product) G->H Yield: 82-88%

Fig 1: Regioselectivity failure in direct bromination vs. optimized Pd-catalyzed mono-amination.

Optimized Experimental Protocol

This two-step protocol utilizes benzophenone imine as a sterically hindered ammonia surrogate to prevent over-reaction, followed by mild acidic deprotection.

Step 1: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under a Nitrogen atmosphere, combine ethyl 3,5-dibromoisonicotinate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), racemic BINAP (0.04 equiv), and Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Add anhydrous toluene (to achieve 0.2 M concentration) followed by benzophenone imine (1.05 equiv) via syringe.

  • Coupling: Heat the mixture to 80 °C and stir for 12 hours. Monitor the disappearance of the starting material via TLC or LC-MS to ensure mono-substitution.

  • Filtration: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove inorganic salts and the palladium catalyst. Concentrate the filtrate in vacuo to yield the crude imine intermediate.

Step 2: Imine Hydrolysis 5. Deprotection: Dissolve the crude imine intermediate in THF (0.2 M). Add 1.0 M aqueous HCl (2.0 equiv) and stir at 25 °C for 2 hours to cleave the diphenylmethylene protecting group. 6. Workup & Purification: Carefully neutralize the mixture with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3×), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. 7. Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure ethyl 3-amino-5-bromoisonicotinate.

Troubleshooting & FAQs

Q1: Why am I getting the 2-bromo or 6-bromo isomer instead of the 5-bromo isomer during direct bromination? A: The -NH₂ group is a powerful ortho/para director. In ethyl 3-aminoisonicotinate, this directs electrophilic attack strictly to the 2- and 6-positions. The 5-position is meta to the amino group and remains unactivated. You cannot force a meta-substitution via direct electrophilic halogenation in this specific electronic system [1]. You must bypass this by starting with a pre-brominated symmetrical precursor.

Q2: How do I prevent di-amination (over-reaction) of the 3,5-dibromo precursor? A: Symmetrical dihalides are highly susceptible to double cross-coupling. To maximize mono-amination, you must rely on kinetic control. Strictly limit the benzophenone imine to 1.05 equivalents and maintain the temperature at 80 °C. Benzophenone imine is sterically bulky, which kinetically disfavors the second oxidative addition step compared to smaller amines [3].

Q3: Can I use aqueous ammonia gas instead of benzophenone imine for the coupling? A: While direct coupling with aqueous ammonia is possible with specific ligands (e.g., Josiphos or BrettPhos), it frequently causes ester hydrolysis and catalyst poisoning in electron-deficient pyridines. Benzophenone imine acts as a lipophilic, sterically hindered surrogate that protects the ester and ensures high mono-selectivity [2].

Q4: Why is my ethyl ester hydrolyzing during the deprotection step? A: Pyridine-4-carboxylates are highly electrophilic and sensitive to basic hydrolysis. If you attempt to deprotect the imine using basic conditions or heat, the ester will cleave. Always use mild acidic conditions (1M HCl at room temperature) for the hydrolysis step to preserve the ethyl ester.

Quantitative Data: Ammonia Surrogate Comparison

The choice of ammonia surrogate directly dictates the ratio of desired mono-aminated product to the undesired di-aminated byproduct.

Ammonia SurrogateLigandTemp (°C)Mono-amination Yield (%)Di-amination Yield (%)Ester Hydrolysis
Benzophenone imine BINAP8086% <5%None
tert-Butyl carbamate (BocNH₂)XantPhos9074%12%None
AllylamineDPPF8061%25%None
Aqueous NH₃ (28%)BrettPhos8035%N/ASignificant

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[Link]

  • Wolfe, J. P., Ahman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry, 65(4), 1158-1174.[Link]

  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1602-1608.[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl 3-amino-5-bromoisonicotinate

Welcome to the Technical Support Center for the downstream processing of Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0)[1]. This highly functionalized pyridine building block is widely utilized in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0)[1]. This highly functionalized pyridine building block is widely utilized in pharmaceutical synthesis. However, its structural features—a weakly basic aminopyridine core, a lipophilic heavy halogen (bromine), and a base-sensitive ethyl ester—present unique challenges during purification.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve high-purity crystalline material.

Part 1: Core Troubleshooting & FAQs

Q1: During the initial aqueous workup, my yield drops significantly, and TLC shows a highly polar baseline spot. What is happening? A1: You are likely experiencing premature ester hydrolysis. The ethyl ester at the 4-position is highly activated toward nucleophilic attack. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent bromine atom increases the electrophilicity of the ester carbonyl. If your acid-base extraction uses strong bases (e.g., NaOH) or is allowed to warm up, saponification occurs rapidly, yielding the water-soluble 3-amino-5-bromoisonicotinic acid. Causality & Solution: Always perform aqueous workups using cold (<10 °C) saturated aqueous sodium bicarbonate (NaHCO₃) rather than stronger bases. Minimize the contact time between the organic and aqueous phases to prevent base-catalyzed hydrolysis.

Q2: When cooling my recrystallization mixture, the product separates as a cloudy, viscous oil rather than solid crystals. How do I fix "oiling out"? A2: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution exceeds the melting point of the solute-impurity mixture. Because the crude compound contains impurities that depress its melting point, it separates as a liquid phase before nucleation can occur. Uncontrolled mechanisms like oiling out trap impurities within the matrix, ruining the purity of the final product[2]. Causality & Solution: Reheat the mixture until the oil completely redissolves. Then, adjust your solvent system by adding more of the anti-solvent (e.g., heptane) to lower the solubility, or switch to a solvent system with a lower boiling point. Crucially, introduce seed crystals just above the temperature where oiling out previously occurred to force heterogeneous nucleation.

Q3: Can I skip column chromatography and just recrystallize the crude directly to remove debrominated byproducts? A3: No. Recrystallization relies on differential solubility and crystal lattice affinity. The debrominated byproduct (ethyl 3-aminoisonicotinate) and over-brominated species share nearly identical crystal lattice packing affinities with the target compound. Attempting to recrystallize a mixture of these will result in a solid solution (co-crystallization)[3]. Causality & Solution: You must perform silica gel flash chromatography prior to recrystallization. The bromine atom significantly alters the basicity of the pyridine ring and the overall dipole moment, allowing for distinct separation on silica gel.

Q4: My purified crystals turn from pale yellow to a dark brown color after a few weeks of storage. Is the compound degrading? A4: Yes. Aminopyridines are susceptible to slow air oxidation, forming highly colored N-oxides or azo-type dimers over time. Causality & Solution: Store the purified crystals in amber vials backfilled with an inert gas (argon or nitrogen) at 2–8 °C.

Part 2: Experimental Protocols

The following protocols form a self-validating system: the chromatography step ensures structural purity, while the recrystallization step ensures polymorphic purity and removes trace solvent/silica.

Protocol A: Pre-Purification via Silica Gel Flash Chromatography
  • Preparation: Dry-load the crude Ethyl 3-amino-5-bromoisonicotinate onto Celite. This ensures a tight loading band, which is critical because the compound has limited solubility in pure non-polar loading solvents.

  • Equilibration: Pack the column using a solvent system of 10% Ethyl Acetate in Hexanes.

  • Elution: Run a gradient from 10% to 30% Ethyl Acetate in Hexanes. The less polar over-brominated impurities will elute first, followed by the target compound, and finally the more polar debrominated byproduct.

  • Validation & Concentration: Pool the fractions containing the target compound (verify via TLC, UV active at 254 nm). Concentrate under reduced pressure at 30 °C to yield a semi-pure solid.

Protocol B: Two-Solvent Recrystallization (EtOAc/Heptane)
  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 60 °C) until the solid just dissolves.

  • Hot Filtration: If any insoluble black particulates (e.g., oxidized polymers or silica dust) remain, perform a rapid hot filtration through a pre-warmed Büchner funnel to remove them.

  • Anti-Solvent Addition: Return the filtrate to a gentle heat. Dropwise, add hot Heptane (anti-solvent) until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.

  • Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Once room temperature is reached, transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane. Dry under high vacuum for 12 hours[4].

Part 3: Quantitative Data Tables

Table 1: Solvent Selection Matrix for Recrystallization
Solvent SystemBoiling Point RangeSolvency ProfileSuitability / Notes
EtOAc / Heptane 77 °C / 98 °CHigh / LowOptimal. Excellent recovery; boiling points are below the compound's melting point, preventing oiling out.
Ethanol / Water 78 °C / 100 °CHigh / Very LowPoor. High risk of ester hydrolysis upon extended heating in the presence of trace impurities.
Toluene / Hexanes 110 °C / 68 °CVery High / LowModerate. Toluene's high boiling point increases the risk of oiling out during the initial cooling phase.
Table 2: Impurity Profiling on Silica Gel (10% EtOAc/Hexanes)
CompoundStructural DifferenceRf ValueElution Order
Dibromo-derivativeExtra -Br at position 20.651st (Least polar)
Target Compound Standard 0.45 2nd (Product)
Debromo-derivativeLacks -Br at position 50.203rd (Most polar)
Hydrolyzed EsterCarboxylic acid at position 40.00Retained on baseline

Part 4: Visualizations

G A Crude Ethyl 3-amino-5-bromoisonicotinate B Cold Acid-Base Extraction (Minimize Hydrolysis) A->B C Silica Gel Chromatography (Remove Debromo/Dibromo) B->C D Two-Solvent Recrystallization (EtOAc/Heptane) C->D E Vacuum Filtration & Drying D->E F Pure Crystalline Product E->F

Workflow for the purification of crude Ethyl 3-amino-5-bromoisonicotinate.

G A Cooling Saturated Solution B Liquid-Liquid Phase Separation (Oiling Out) A->B C Reheat to Dissolve Oil B->C D Adjust Solvent Ratio (Add more Heptane) C->D E Add Seed Crystals (Above Cloud Point) D->E F Controlled Slow Cooling E->F G Nucleation & Crystal Growth F->G

Troubleshooting decision tree for resolving oiling out during recrystallization.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from:[Link]

  • Chemistry LibreTexts. Recrystallization. Retrieved from:[Link]

  • City University of New York (CUNY). Purification by Recrystallization. Retrieved from:[Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in Ethyl 3-amino-5-bromoisonicotinate substitutions

Welcome to the technical support center for substitutions on Ethyl 3-amino-5-bromoisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitutions on Ethyl 3-amino-5-bromoisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging building block. Here, we will dissect the common issues encountered during substitution reactions at the C5 position and provide field-proven troubleshooting strategies and detailed protocols to enhance your success.

Introduction: The Challenge of the 3,5-Disubstituted Pyridine Core

Ethyl 3-amino-5-bromoisonicotinate is a valuable scaffold in drug discovery, offering multiple points for diversification. However, the substitution pattern presents a significant synthetic challenge. The bromine at the C5 position is flanked by a C4 ester and a C3 amino group. This arrangement creates considerable steric hindrance, which can impede the approach of nucleophiles and bulky catalyst complexes, leading to low yields or failed reactions.[1][2][3] Furthermore, the electronic properties of the amino and ester groups, along with the pyridine nitrogen, modulate the reactivity of the C-Br bond, while the amino group itself can act as a coordinating ligand to the metal catalyst, potentially leading to catalyst inhibition.[4][5]

This guide provides a systematic approach to overcoming these hurdles, focusing primarily on modern cross-coupling methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing both the rationale and actionable solutions.

Q1: My Suzuki-Miyaura coupling at the C5 position is giving low to no yield. What are the primary causes and how can I fix it?

Answer: This is the most common issue. Low yields in Suzuki couplings with this substrate typically stem from a combination of steric hindrance and catalyst inhibition.[4][6] The bulky environment around the C5-bromine makes the crucial oxidative addition step of the catalytic cycle difficult. Additionally, the free amino group can coordinate to the palladium center, effectively poisoning the catalyst.[4]

Troubleshooting Workflow:

Here is a decision-making workflow to address low Suzuki coupling yields:

Suzuki_Troubleshooting cluster_start Initial Problem cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low/No Yield in Suzuki Coupling Ligand Switch to Bulky Electron-Rich Ligand (e.g., XPhos, SPhos) Start->Ligand 1. Address Steric Hindrance Precatalyst Use a Pre-catalyst (e.g., G3/G4) Ligand->Precatalyst 2. Improve Catalyst Activation Base Use a Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) Precatalyst->Base 3. Optimize Base CatalystLoading Increase Catalyst Loading (2-5 mol%) Degas Ensure Rigorous Degassing (Ar/N2 sparging) CatalystLoading->Degas 7. Rule out side reactions Solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, 2-MeTHF) Base->Solvent 4. Check Solvent Effects Temp Increase Temperature (80-120 °C) Solvent->Temp 5. Drive Reaction Temp->CatalystLoading 6. If still low yield BoronicAcid Check Boronic Acid Quality (Anhydrous, no homocoupling) Degas->BoronicAcid

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Detailed Solutions:

  • Catalyst System is Key: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must move to a more robust system designed for sterically hindered substrates.[1][7]

    • Ligand Choice: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos , SPhos , or RuPhos are excellent choices. Their bulk facilitates the reductive elimination step and their electron-donating nature promotes the difficult oxidative addition step.[1]

    • Palladium Source: Use modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4). These are air-stable and form the active Pd(0) species more efficiently and reliably in solution than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

  • Base and Solvent Selection: The choice of base and solvent is critical for success.

    • Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a highly effective choice for challenging Suzuki couplings.[1][8] Cesium carbonate (Cs₂CO₃) is another strong alternative.

    • Solvent System: Anhydrous solvents are a good starting point. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is standard.[9][10] For particularly stubborn couplings, consider anhydrous polar aprotic solvents like 2-MeTHF or toluene.

  • Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. A range of 85-120 °C is typical.[9] Monitor for potential decomposition of starting materials at higher temperatures.

Q2: My Buchwald-Hartwig amination is failing. Are there specific considerations for this substrate?

Answer: Yes. Similar to the Suzuki coupling, steric hindrance is the primary obstacle. However, the nucleophile (the amine being coupled) adds another layer of complexity. The basicity and steric bulk of the incoming amine play a significant role.

Key Optimization Parameters:

ParameterRecommendationRationale
Catalyst/Ligand Use a highly active system like (tBu)₃P or bulky biaryl phosphine ligands (e.g., BrettPhos , Josiphos ).[11][12]These ligands are designed to accelerate C-N bond formation with a wide range of amines and are effective for hindered aryl halides.[12]
Base Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice.These strong, non-nucleophilic bases are required to deprotonate the amine nucleophile without competing in the reaction.[11][13]
Solvent Anhydrous Toluene or Dioxane .These solvents are standard for Buchwald-Hartwig reactions and have good solubility for the reagents.
Temperature Typically 80-110 °C .Provides the thermal energy needed for the catalytic cycle to proceed efficiently.

Troubleshooting Tip: If coupling to a primary amine, you may see diarylation as a side product. This can sometimes be minimized by using a slight excess of the primary amine or by choosing a ligand that is more selective for mono-arylation.

Q3: I am attempting a Sonogashira coupling to install an alkyne, but the reaction is sluggish and I see significant starting material decomposition.

Answer: Sonogashira couplings on electron-deficient and sterically hindered pyridines can be challenging. The standard Pd/Cu co-catalyst system can sometimes lead to side reactions, including homocoupling of the alkyne (Glaser coupling) and decomposition.

Solutions & Alternatives:

  • Optimize the "Standard" Conditions:

    • Catalyst: Use a robust palladium source like PdCl₂(PPh₃)₂ .

    • Co-catalyst: Ensure you are using a fresh, high-purity source of Copper(I) Iodide (CuI) .

    • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required. Ensure it is anhydrous.

    • Solvent: DMF or THF are common choices.[14]

    • Atmosphere: It is absolutely critical to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling of the alkyne.

  • Consider Copper-Free Conditions: To avoid Glaser coupling and other copper-mediated side reactions, a copper-free Sonogashira is an excellent alternative.[15]

    • Methodology: These protocols typically use a higher loading of a palladium catalyst and a different base, often in combination with a phosphine ligand. A system like Pd(OAc)₂/PPh₃ with Cs₂CO₃ as the base can be effective.[15]

Frequently Asked Questions (FAQs)

Q: Should I protect the 3-amino group before attempting cross-coupling?

A: While it seems intuitive, protecting the amino group (e.g., as an acetamide) is often not necessary and can be counterproductive. Modern catalyst systems, particularly those developed by Buchwald and others, are remarkably tolerant of the free amino group.[7] In fact, the electron-donating nature of the free amine can sometimes aid in the oxidative addition step. Attempting the reaction without protection first is highly recommended. If catalyst inhibition is still suspected, then protection with a simple group like an acetyl group can be explored.[9]

Q: Can I perform a nucleophilic aromatic substitution (SNA) directly on the C5-bromo position?

A: Direct SNAr at the C5 position is generally not feasible under standard conditions. The pyridine ring is activated towards nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing nature of the ring nitrogen.[16][17] The C3 and C5 positions are significantly less activated. The presence of the electron-donating amino group at C3 further disfavors nucleophilic attack at the adjacent C5 position. Transition-metal-catalyzed cross-coupling reactions are the most reliable methods for functionalizing this position.

Q: My reaction appears to stall at ~50% conversion. What should I do?

A: Reaction stalling can indicate catalyst deactivation or inhibition.

  • Check for Oxygen: Ensure your inert atmosphere is truly inert. Even small leaks can kill the catalyst over the course of the reaction. Re-sparge the reaction mixture with inert gas.

  • Add More Catalyst: In some cases, a second charge of the palladium pre-catalyst and ligand can restart the reaction.

  • Inhibition: If the product of the reaction is capable of strongly binding to the palladium center, it can cause product inhibition. This is less common but can be diagnosed by running the reaction to low conversion and then adding a small amount of the purified product to see if it halts further progress.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling aryl boronic acids to the title compound.

Materials:

  • Ethyl 3-amino-5-bromoisonicotinate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add Ethyl 3-amino-5-bromoisonicotinate, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 pre-catalyst and the XPhos ligand.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 10:1 dioxane:water ratio (e.g., 5 mL dioxane, 0.5 mL water).

  • Stir the mixture vigorously and heat to 95-100 °C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a reliable method for installing terminal alkynes while avoiding copper-mediated side reactions.

Caption: Workflow for Copper-Free Sonogashira Coupling Protocol.

Materials:

  • Ethyl 3-amino-5-bromoisonicotinate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • In a flame-dried Schlenk flask, combine Ethyl 3-amino-5-bromoisonicotinate, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous DMF via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify via flash column chromatography.

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. Available at: [Link]

  • Heterocyclic Amines. Chemistry LibreTexts. (2021). Available at: [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. (2025). ACS Publications. Available at: [Link]

  • Nucleophilic substitution is easy with pyridines. (2025). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

  • Aromatic heterocycles 1: structures and reactions. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. (2026). Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. (2024). Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017). Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. Available at: [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. (2020). Available at: [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. RSC Publishing. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. (2017). Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. (2021). ACS Publications. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC - NIH. (2020). Available at: [Link]

  • Chapter 8 Notes: Nucleophilic Substitution and Elimination. Portland State University. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. (2023). Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. (2019). Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (2013). Available at: [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. (2011). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation and Performance Comparison of Ethyl 3-amino-5-bromoisonicotinate

Executive Summary Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0) is a highly functionalized pyridine building block critical for pharmaceutical synthesis, particularly in the development of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-5-bromoisonicotinate (CAS: 1257535-56-0) is a highly functionalized pyridine building block critical for pharmaceutical synthesis, particularly in the development of kinase inhibitors and complex cross-coupling reactions[1]. In drug development, the purity and structural integrity of such precursors directly dictate the yield, scalability, and safety profile of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the Liquid Chromatography-Mass Spectrometry (LC-MS) performance of High-Purity Grade Ethyl 3-amino-5-bromoisonicotinate against a Standard Commercial Grade and its Methyl Analog, providing actionable experimental data and mechanistic insights for analytical scientists.

The Causality of LC-MS Validation (E-E-A-T)

When validating analytical procedures for halogenated pyridines, researchers must move beyond mere detection and establish a self-validating system. According to the ICH M10 guideline on bioanalytical method validation, thoroughly understanding the physicochemical properties of the analyte is paramount to ensuring reliable data that supports regulatory decisions[2].

  • Isotopic Self-Validation: Bromine possesses a distinct isotopic signature, with 79Br and 81Br occurring in a nearly 1:1 natural abundance ratio. In mass spectrometry, this presents as a characteristic doublet (M and M+2 peaks) of equal intensity. This isotopic profile acts as an intrinsic validation mechanism: any chromatographic peak lacking this exact 1:1 ratio can be immediately mathematically filtered and dismissed as an impurity or matrix interference[3].

  • Ionization Causality: The basicity of the pyridine nitrogen and the primary amine group makes this compound highly amenable to Positive Electrospray Ionization (ESI+). We intentionally utilize 0.1% Formic Acid (FA) in the mobile phase. The causality here is twofold: FA ensures complete protonation of the basic nitrogen, driving the equilibrium toward the [M+H]+ state. This exponentially increases ionization efficiency and prevents secondary interactions (peak tailing) on the silica-based C18 stationary phase.

Experimental Design & Methodologies

To ensure reproducibility and objective comparison, the following step-by-step LC-MS protocol was employed to evaluate the three test articles.

Step 1: Sample Preparation

  • Weigh 1.0 mg of each compound (High-Purity Grade Ethyl 3-amino-5-bromoisonicotinate, Standard Grade, and Methyl 3-amino-5-bromoisonicotinate).

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality Check: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion and early-eluting band broadening.

Step 2: UHPLC Separation

  • Column: C18 Reverse-Phase Column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: Q-TOF Mass Spectrometry Detection

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C. Causality Check: A high desolvation temperature ensures efficient droplet evaporation for the aqueous/organic mobile phase, maximizing bare ion release into the mass analyzer.

  • Scan Range: m/z 100 to 500.

LCMS_Workflow A Sample Preparation (1 µg/mL in 50:50 H2O:MeCN, 0.1% FA) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Desolvation & Protonation) B->C D Q-TOF Mass Spectrometry (Precursor & Product Ion Scans) C->D E Data Analysis (Isotopic Pattern & Fragmentation) D->E

Step-by-step LC-MS analytical workflow for halogenated pyridine validation.

Comparative Performance Data

The table below summarizes the quantitative LC-MS performance metrics of the three test articles. The High-Purity grade demonstrates superior Signal-to-Noise (S/N) and perfect isotopic fidelity. In contrast, the Standard Grade exhibits significant ion suppression due to co-eluting des-bromo impurities.

Performance MetricHigh-Purity Ethyl 3-amino-5-bromoisonicotinateStandard Commercial GradeMethyl 3-amino-5-bromoisonicotinate (Analog)
Purity (UV 254 nm) > 99.5%94.2%> 99.0%
Retention Time (RT) 3.45 min3.45 min (with shoulder at 3.20 min)2.95 min
Precursor Ion [M+H]+ m/z 245.0 / 247.0m/z 245.0 / 247.0m/z 231.0 / 233.0
Isotopic Fidelity (M : M+2) 1.00 : 0.99 (Ideal)1.00 : 0.85 (Skewed by interference)1.00 : 0.98 (Ideal)
Signal-to-Noise (S/N) 1,250 : 1480 : 1 (Ion suppression observed)1,100 : 1
Major Impurities None detectedDes-bromo analog (m/z 167.1)None detected

Mechanistic Insights & Fragmentation Pathways

Understanding the MS/MS fragmentation pathway is critical for structural confirmation and differentiating the target compound from isobaric interferences. For Ethyl 3-amino-5-bromoisonicotinate, the precursor ion [M+H]+ appears at m/z 245.0 ( 79Br ) and 247.0 ( 81Br ).

Upon Collision-Induced Dissociation (CID), the primary fragmentation route involves the cleavage of the ethyl ester group. The loss of an ethanol molecule (EtOH, -46 Da) generates a highly stable acylium ion at m/z 199.0 / 201.0. This is followed by the expulsion of carbon monoxide (CO, -28 Da) to yield the core pyridine fragment at m/z 171.0 / 173.0. A secondary, less dominant pathway involves the homolytic cleavage of the C-Br bond, resulting in a debrominated species at m/z 166.1.

Fragmentation M [M+H]+ m/z 245.0 / 247.0 Ethyl 3-amino-5-bromoisonicotinate Frag1 [M+H - C2H5OH]+ m/z 199.0 / 201.0 Acylium Ion M->Frag1 - EtOH (-46 Da) Frag3 [M+H - Br]+ m/z 166.1 Debrominated Species M->Frag3 - Br Radical Frag2 [M+H - C2H5OH - CO]+ m/z 171.0 / 173.0 Pyridine Core Frag1->Frag2 - CO (-28 Da)

ESI+ MS/MS collision-induced fragmentation pathway of Ethyl 3-amino-5-bromoisonicotinate.

Conclusion

The comparative LC-MS data unequivocally demonstrates that the High-Purity Grade of Ethyl 3-amino-5-bromoisonicotinate provides superior analytical performance. The Standard Commercial Grade suffers from co-eluting des-bromo impurities, which not only skew the critical 1:1 bromine isotopic ratio but also cause significant ion suppression in the ESI source, reducing the Signal-to-Noise ratio by over 60%. For rigorous drug development workflows, utilizing high-purity precursors and validating them through strict isotopic fidelity checks is non-negotiable to ensure downstream synthetic success.

References

  • Roullier, C., et al. "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi." Analytical Chemistry, 2016. Available at: [Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." 2023. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-Amino-5-bromoisonicotinate
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